molecular formula C9H7ClO B1428886 1-Chloro-2-ethynyl-4-methoxybenzene CAS No. 1343921-70-9

1-Chloro-2-ethynyl-4-methoxybenzene

Cat. No.: B1428886
CAS No.: 1343921-70-9
M. Wt: 166.6 g/mol
InChI Key: NUKFFXPYKZNSMT-UHFFFAOYSA-N
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Description

1-Chloro-2-ethynyl-4-methoxybenzene is an organic compound with the molecular formula C9H7ClO It is a derivative of benzene, featuring a chlorine atom, an ethynyl group, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-ethynyl-4-methoxybenzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-4-methoxybenzene with acetylene in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-ethynyl-4-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.

    Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides, resulting in the formation of substituted alkenes.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Addition Reactions: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) in the presence of a catalyst.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed:

    Substitution Reactions: Formation of 1-hydroxy-2-ethynyl-4-methoxybenzene or 1-amino-2-ethynyl-4-methoxybenzene.

    Addition Reactions: Formation of 1,2-dihalo-4-methoxybenzene derivatives.

    Oxidation Reactions: Formation of 1-chloro-2-ethynyl-4-methoxybenzaldehyde or 1-chloro-2-ethynyl-4-methoxybenzoic acid.

Scientific Research Applications

1-Chloro-2-ethynyl-4-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-chloro-2-ethynyl-4-methoxybenzene exerts its effects depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new compounds. The ethynyl group can participate in addition reactions, forming new carbon-carbon bonds. The methoxy group can undergo oxidation, resulting in the formation of aldehydes or carboxylic acids.

Comparison with Similar Compounds

1-Chloro-2-ethynyl-4-methoxybenzene can be compared with other similar compounds, such as:

    1-Chloro-4-methoxybenzene: Lacks the ethynyl group, making it less reactive in addition reactions.

    1-Ethynyl-4-methoxybenzene: Lacks the chlorine atom, affecting its reactivity in substitution reactions.

    1-Chloro-2-ethynylbenzene: Lacks the methoxy group, influencing its oxidation reactions.

The presence of the chlorine, ethynyl, and methoxy groups in this compound makes it unique and versatile in various chemical reactions and applications.

Properties

IUPAC Name

1-chloro-2-ethynyl-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c1-3-7-6-8(11-2)4-5-9(7)10/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKFFXPYKZNSMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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